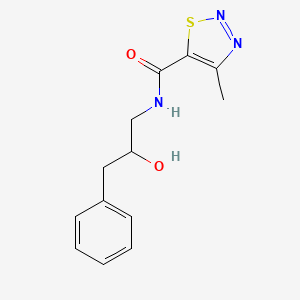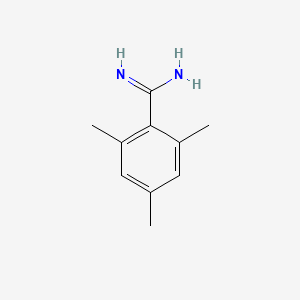![molecular formula C19H15NO2 B2944738 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 74493-67-7](/img/structure/B2944738.png)
13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. Anthracene derivatives are often studied for their potential applications in organic electronics and photovoltaics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an anthracene core with additional functional groups. The “13-methyl” indicates a methyl group attached at the 13th carbon of the anthracene core, and the “dione” suggests the presence of two carbonyl groups .Chemical Reactions Analysis
Anthracene and its derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of cycloadditions. The specific reactions that this compound might undergo would depend on the exact positions and nature of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anthracene derivatives tend to be solid at room temperature and often have strong fluorescence. The presence of the dione groups might increase its reactivity compared to anthracene .Applications De Recherche Scientifique
Chemical Synthesis
The compound's relevance in chemical synthesis is demonstrated in studies like that by Martin et al. (1992), where various 9,10-dihydro-9,10-propanoanthracen-12-ones were prepared, showcasing its potential in creating diverse chemical structures (Martin, Hoffmann, & Karama, 1992).
Anticancer Research
The compound's derivatives have been explored for their anticancer potential. For instance, Agbandje et al. (1992) synthesized and studied anthracene-9,10-diones for their DNA-binding properties and cytotoxic effects, indicating their potential in cancer treatment (Agbandje, Jenkins, McKenna, Reszka, & Neidle, 1992).
Material Science
In material science, the compound has been used in the development of luminescent sensors, as described by Young et al. (1997), who explored 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione's ability to encapsulate hydronium ions and its luminescence upon complexation with common oxoacids (Young, Quiring, & Sykes, 1997).
Photochemical and Electrochemical Studies
The compound and its derivatives have been studied for their photochemical and electrochemical properties. Zhang et al. (2009) synthesized donor-acceptor molecules using anthracene-9,10-dione derivatives, investigating their electronic properties and behavior under different conditions (Zhang, Mao, Hu, Tian, Wang, & Meng, 2009).
Crystallography
In crystallography, the compound has been used to study molecular structures and interactions. Hopf et al. (2012) analyzed the crystal structure of physcion, a derivative of anthracene-9,10-dione, to understand the molecular interactions and structural characteristics (Hopf, Jones, Goclik, Aust, & Rödiger, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
17-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-20-18(21)16-14-10-6-2-3-7-11(10)15(17(16)19(20)22)13-9-5-4-8-12(13)14/h2-9,14-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNRAVERNELKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)


![Methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2944660.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)
![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)

![Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2944668.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2944675.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)